molecular formula C9H11NO3 B3261901 N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 34967-25-4

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B3261901
CAS No.: 34967-25-4
M. Wt: 181.19 g/mol
InChI Key: XSZCYTHSFYOECU-UHFFFAOYSA-N
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Description

“N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine” is a chemical compound with the CAS Number: 1262150-79-7 . It has a molecular weight of 181.19 and is also known by the IUPAC name 3,5-dimethoxybenzaldehyde oxime .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3/c1-12-8-3-7(6-10-11)4-9(5-8)13-2/h3-5H,6H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine involves the condensation of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "3,5-dimethoxybenzaldehyde", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3,5-dimethoxybenzaldehyde and hydroxylamine hydrochloride in a solvent.", "Add a base to the solution and stir at room temperature for several hours.", "Filter the resulting precipitate and wash with cold solvent.", "Dry the product under vacuum to obtain N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine." ] }

CAS No.

34967-25-4

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO3/c1-12-8-3-7(6-10-11)4-9(5-8)13-2/h3-6,11H,1-2H3

InChI Key

XSZCYTHSFYOECU-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=N/O)OC

SMILES

COC1=CC(=CC(=C1)C=NO)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=NO)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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